
(2R)-2-Ethyl-1,1-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Ethyl-1,1-dimethylcyclobutane is a chiral cycloalkane with a unique structure characterized by a cyclobutane ring substituted with an ethyl group at the second carbon and two methyl groups at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethyl-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-ethyl-1,1-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2R)-2-Ethyl-1,1-dimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane compounds.
科学研究应用
(2R)-2-Ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of (2R)-2-Ethyl-1,1-dimethylcyclobutane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-2-Ethyl-1,1-dimethylcyclobutane: The enantiomer of the compound with opposite stereochemistry.
1,1-Dimethylcyclobutane: Lacks the ethyl group at the second carbon.
2-Ethylcyclobutane: Lacks the two methyl groups at the first carbon.
Uniqueness
(2R)-2-Ethyl-1,1-dimethylcyclobutane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
属性
CAS 编号 |
61362-42-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(2R)-2-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI 键 |
GKNNBFZYPNYURV-SSDOTTSWSA-N |
手性 SMILES |
CC[C@@H]1CCC1(C)C |
规范 SMILES |
CCC1CCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


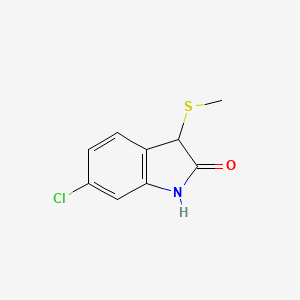
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
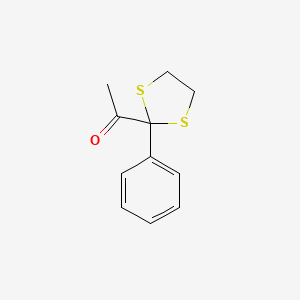
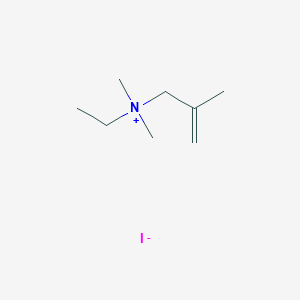
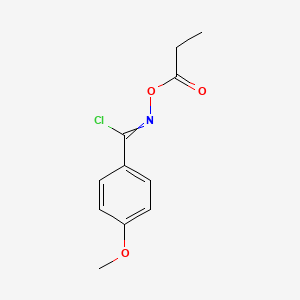
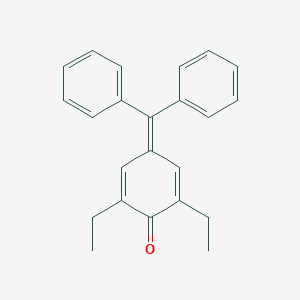
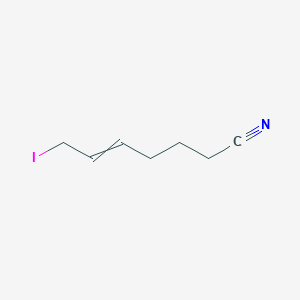

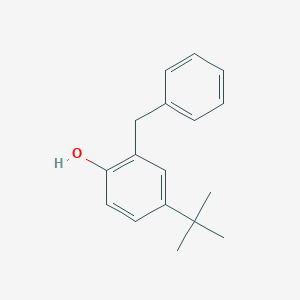
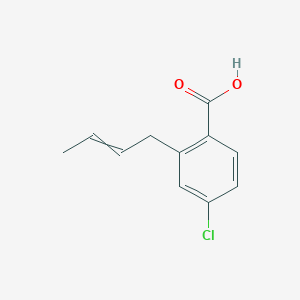
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
